1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea
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Overview
Description
“1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea” is a compound that has been studied for its potential use in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of this compound involves the introduction of a group into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, which is close to G485. This group can provide a hydrogen bond acceptor of suitable size to form a hydrogen bond with G485, thereby improving the activity .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-pyrrolo[2,3-b]pyridine ring, which is a key feature of its chemical structure .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolopyridine analogs, have been extensively studied for their pharmaceutical potential. The pyrrolidine ring, due to its saturation and non-planarity, offers diverse pharmacophoric exploration opportunities. Compounds characterized by the pyrrolidine ring exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The structural flexibility and stereogenicity of pyrrolidine derivatives allow for a wide range of biological profile modifications, making them valuable in the design of new therapeutic agents (Li Petri et al., 2021).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a core structure related to pyrrolo[2,3-b]pyridine, demonstrates versatility in kinase inhibition, serving as a foundational element for numerous kinase inhibitors. This scaffold interacts with kinases through multiple binding modes, particularly targeting the hinge region. Its ability to form various interactions within the kinase pocket has made it a crucial element in the design of kinase inhibitors with enhanced potency and selectivity. This scaffold's significance is underscored by its prevalence in patents and literature, highlighting its contribution to advancing kinase inhibitor development (Wenglowsky, 2013).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those from pyridine, have shown remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds exhibit significant biological importance, serving as intermediates in the synthesis of metal complexes and catalysts, and displaying anticancer, antibacterial, and anti-inflammatory activities. The diverse applications and functionalities of heterocyclic N-oxides underline their potential in drug development and organic chemistry research (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives play a crucial role in medicinal chemistry, serving as key components in various therapeutic agents. The structural diversity and biological activity of pyridine derivatives have been extensively explored, with numerous compounds demonstrating efficacy in treating a wide range of diseases. The medicinal importance of pyridine derivatives is highlighted by their incorporation into drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases, among others (Altaf et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition occurs as the compound binds to the receptors, preventing their normal function .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway. This pathway is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and induction of apoptosis in breast cancer 4T1 cells . Additionally, the compound significantly inhibits the migration and invasion of these cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzhydryl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c29-24(26-16-8-17-28-18-14-21-13-7-15-25-23(21)28)27-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-7,9-15,18,22H,8,16-17H2,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFOJTRINQTPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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